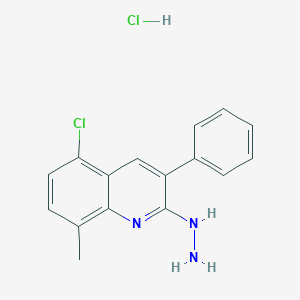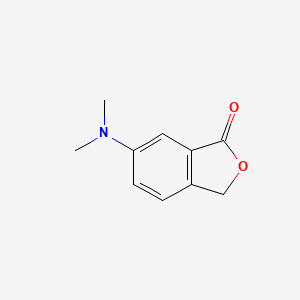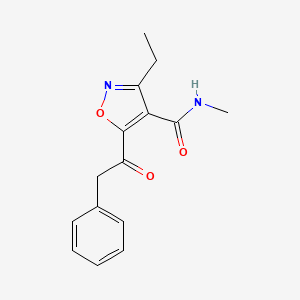
3-Ethyl-N-methyl-5-(phenylacetyl)-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-catalyzed cycloaddition reactions due to their efficiency and high yields. there is a growing interest in developing eco-friendly, metal-free synthetic routes to reduce costs and environmental impact .
化学反应分析
Types of Reactions
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biological pathways. The exact mechanism depends on the specific application and target molecule .
相似化合物的比较
Similar Compounds
- 3-Methyl-5-phenylisoxazole-4-carboxamide
- 3-Ethyl-5-(2-phenylacetyl)isoxazole-4-carboxamide
- N-Methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide
Uniqueness
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and phenylacetyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
属性
CAS 编号 |
63486-41-9 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
3-ethyl-N-methyl-5-(2-phenylacetyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-11-13(15(19)16-2)14(20-17-11)12(18)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,19) |
InChI 键 |
YUKKYMIRLABJLH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NOC(=C1C(=O)NC)C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
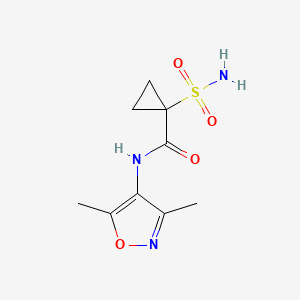
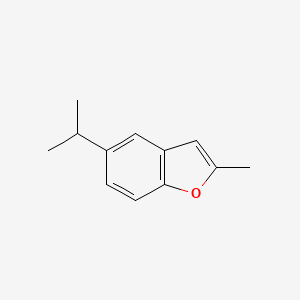


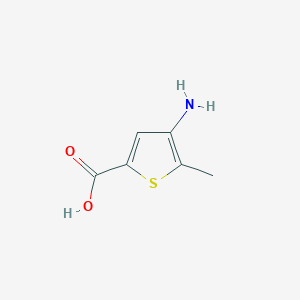

![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
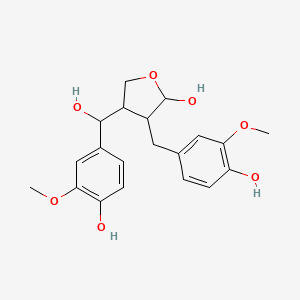
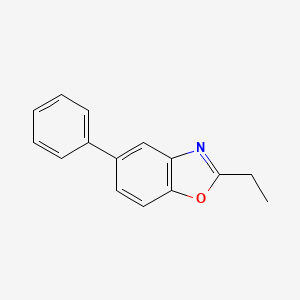
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
